(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using photoredox catalysis
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethyl-containing intermediates . This approach not only improves the scalability of the synthesis but also reduces the environmental impact by minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly for developing drugs with improved metabolic stability and efficacy.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form stable complexes with proteins and enzymes, thereby influencing their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene share the trifluoromethyl group but differ in their overall structure and reactivity.
Fluorinated Indoles: These compounds have similar indole cores but may lack the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of (3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one lies in its combination of the indole core with a trifluoromethyl group and a phenylmethoxyimino moiety. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3Z)-1-phenyl-3-[[3-(trifluoromethyl)phenyl]methoxyimino]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2/c23-22(24,25)16-8-6-7-15(13-16)14-29-26-20-18-11-4-5-12-19(18)27(21(20)28)17-9-2-1-3-10-17/h1-13H,14H2/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKQKNLUJUHAG-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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